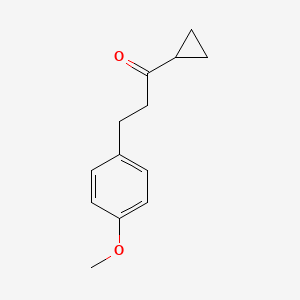
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a chemical compound with the molecular formula C13H16O2. It is a member of the ketone family of organic compounds, which are characterized by a carbonyl group (C=O) linked to two other carbon atoms. In this case, the carbonyl group is linked to a cyclopropyl group and a 2-(4-methoxyphenyl)ethyl group .
Molecular Structure Analysis
The molecular structure of Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone consists of a three-membered cyclopropyl ring attached to a carbonyl group (C=O), which is in turn attached to a 2-(4-methoxyphenyl)ethyl group. The 4-methoxyphenyl group is an aromatic ring (phenyl) with a methoxy group (-OCH3) attached at the 4-position .Physical And Chemical Properties Analysis
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone is a solid substance . Its molecular weight is 204.26 g/mol. More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data could not be found in the available resources.Applications De Recherche Scientifique
Radical Cation Reactivity and Oxygen Acidity
A study on cyclopropyl(4-methoxyphenyl)phenylmethanol and its derivatives revealed their behavior in acidic and basic solutions. In acidic solutions, these compounds showed low reactivity toward fragmentation due to the presence of aryl and cyclopropyl groups. However, in basic solutions, they demonstrated oxygen acidity, leading to the formation of 1,1-diarylalkoxyl radicals. This study highlights the competition between O-neophyl shift and C-cyclopropyl beta-scission in these radicals, contributing to our understanding of their chemical reactivity (Bietti et al., 2006).
Synthesis of Quinolin-8-ols and Tetrahydroquinolin-8-ols
Research has developed methods for the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes. This process, involving alkylideneaminyl radical intermediates, showcases the synthetic utility of cyclopropyl ketones in constructing complex nitrogen-containing heterocycles (Uchiyama et al., 1998).
Catalyzed [3+2] Cycloaddition for Functionalized Cyclopentanes
A catalytic method has been developed for [3+2] Cycloadditions of silyl enol ethers with donor-acceptor cyclopropanes, including 2-(p-methoxyphenyl)cyclopropyl phenyl ketone. This approach yields functionalized cyclopentanes and showcases the role of cyclopropyl ketones in facilitating cycloaddition reactions under the influence of triflic imide (Takasu et al., 2006).
Novel Routes to Cyclopropyl Ketones and Derivatives
A novel synthetic route allows for the transformation of α,β-unsaturated N-methoxy-N-methyl amides into cyclopropyl amides, and subsequently into cyclopropyl ketones and various functional groups including aldehydes and carboxylic acids. This research offers insights into the versatility of cyclopropyl ketones as intermediates in organic synthesis (Rodriques, 1991).
Electron Donation in Gold Carbene Complexes
An analysis of the gold cyclopropyl(methoxy)carbene complex compared to protonated cyclopropyl ketones reveals similarities in electron donation. This study aids in understanding the electron-rich nature of cyclopropyl ketones and their potential applications in catalysis and organometallic chemistry (Brooner & Widenhoefer, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-15-12-7-2-10(3-8-12)4-9-13(14)11-5-6-11/h2-3,7-8,11H,4-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGMKIIMHWHHBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518070 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-methoxyphenyl)ethyl ketone | |
CAS RN |
87141-66-0 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60518070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

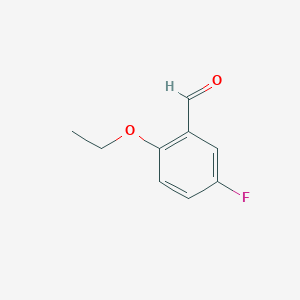
![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)

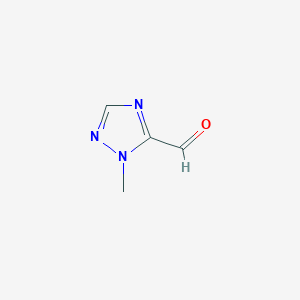

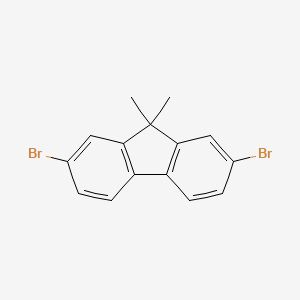
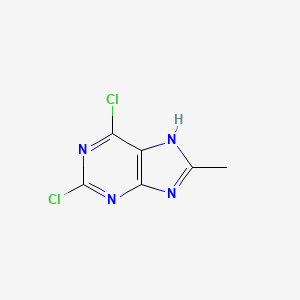
![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)
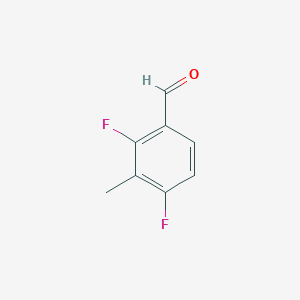
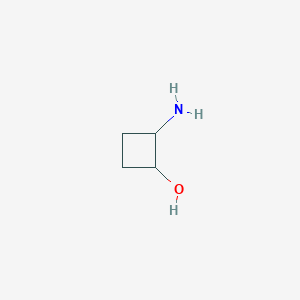
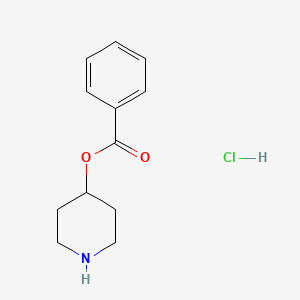
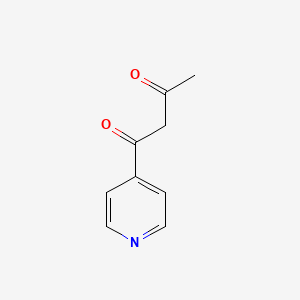
![1-[2-(Benzyloxy)-5-bromophenyl]ethanone](/img/structure/B1315464.png)
![Furo[2,3-B]pyridine](/img/structure/B1315467.png)